molecular formula C11H12FN3O2S B14901956 n-(1-Ethyl-1h-pyrazol-4-yl)-2-fluorobenzenesulfonamide

n-(1-Ethyl-1h-pyrazol-4-yl)-2-fluorobenzenesulfonamide

Cat. No.: B14901956
M. Wt: 269.30 g/mol
InChI Key: GTFQNUCNJLVIBL-UHFFFAOYSA-N
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Description

N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield. Additionally, the purification process can be streamlined using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide
  • 1-(1-Ethyl-1H-pyrazol-4-yl)methyl-4-(1-methylcyclopropyl)sulfonyl-1,4-diazepane

Uniqueness

N-(1-Ethyl-1H-pyrazol-4-yl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and increases its affinity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12FN3O2S

Molecular Weight

269.30 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C11H12FN3O2S/c1-2-15-8-9(7-13-15)14-18(16,17)11-6-4-3-5-10(11)12/h3-8,14H,2H2,1H3

InChI Key

GTFQNUCNJLVIBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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